Fosfomycin calcium is a pharmaceutical compound primarily used as an antibiotic for the treatment of uncomplicated urinary tract infections. It belongs to the class of phosphonic acid antibiotics, which inhibit bacterial cell wall synthesis. The compound is available in various formulations, with fosfomycin calcium being one of the most common due to its stability and efficacy in clinical settings.
Fosfomycin calcium is classified as an antibiotic and is specifically categorized under phosphonic acid derivatives. It is recognized for its unique mechanism of action, which targets bacterial cell wall synthesis.
The synthesis of fosfomycin calcium can be performed through several methods, typically involving the reaction of fosfomycin with calcium salts. Two notable methods include:
The molecular structure of fosfomycin calcium can be represented as follows:
The structure features a phosphonic acid group that is crucial for its antibacterial activity, along with a hydroxyl group and a carbon chain that contributes to its solubility and interaction with bacterial enzymes.
Fosfomycin calcium undergoes various chemical reactions that are pivotal for its pharmacological activity:
Fosfomycin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It mimics phosphoenolpyruvate, a substrate for MurA enzyme involved in peptidoglycan biosynthesis. By binding to this enzyme, fosfomycin disrupts the formation of UDP-N-acetylglucosamine, leading to cell lysis and death.
Studies have indicated that the bioavailability of orally administered fosfomycin calcium ranges from 12% to 37%, influenced by factors such as gastric emptying rate and intragastric acidity .
Fosfomycin calcium is primarily used in clinical settings for:
In addition to its therapeutic applications, ongoing research explores its potential use against multi-drug resistant bacteria and its role as a model compound for developing new antibiotics .
Fosfomycin was first isolated in 1969 from strains of Streptomyces fradiae, identified through a morphological spheroplast assay that detected inhibitors of bacterial cell wall synthesis [7] [9]. Early production relied on fermentation, where Streptomyces cultures biosynthesized fosfomycin as a phosphonic acid derivative with a unique epoxide ring. The fermentation broth underwent multi-step purification using ion-exchange chromatography, gel filtration, and adsorption chromatography to isolate the active compound [9]. By 1971, industrial-scale fermentation was established, but limitations in yield and purity drove the shift toward synthetic routes.
Modern synthesis employs a racemic approach starting from cis-propenylphosphonic acid. Key steps include epoxidation to form the strained oxirane ring, followed by resolution to isolate the biologically active (1R,2S)-stereoisomer [7] [9]. This chemical synthesis, now dominant, eliminates batch variability and achieves higher purity (>98%) [5]. Critical innovations include enantioselective catalysis and optimized epoxidation conditions, reducing byproducts like the inactive (1S,2R)-isomer [9].
Table 1: Evolution of Fosfomycin Calcium Production Methods
Era | Method | Key Steps | Yield/Purity Challenges |
---|---|---|---|
1969-1970s | Fermentation | Broth extraction, chromatography | Low yield (10-15%); impurity removal |
1980s-1990s | Semi-synthetic | cis-Propenylphosphonic acid epoxidation | Racemate resolution inefficiency |
2000s-Present | Full chemical synthesis | Enantioselective catalysis, crystallization | High purity (>98%); scalable |
Salt formation is critical for fosfomycin’s stability and bioavailability. The calcium salt (C3H7CaO4P) is synthesized by reacting fosfomycin acid with calcium hydroxide under controlled pH (7.5–8.0) [2] [5]. The process involves:
In contrast, trometamol salt (fosfomycin tromethamine) uses 2-amino-2-(hydroxymethyl)-1,3-propanediol. This derivative enhances bioavailability (33–58%) because trometamol’s alkaline properties protect the epoxide ring from acid degradation [1] [4]. Trometamol salt synthesis involves:
Fosfomycin calcium’s low water solubility (∼50 mg/mL) limits its utility in liquid formulations. Patent CN104997733A discloses a water-soluble composite blending fosfomycin calcium (50–70% w/w) with citric acid (20–30%) and boric acid (5–35%) [3] [10]. The strategy leverages:
Table 2: Water-Soluble Fosfomycin Calcium Formulations
Component | Function | Optimal % (w/w) | Impact on Solubility |
---|---|---|---|
Fosfomycin calcium | Active ingredient | 50-70% | Base compound |
Citric acid | pH buffering; complexation | 20-30% | Increases solubility by 300% |
Boric acid | Epoxide ring stabilization | 5-35% | Prevents hydrolysis at pH 5-7 |
Glucose/adjuvants | Tonicity adjustment | 5-15% | Minimizes crystallization |
This composite achieves solubility >500 mg/mL, enabling veterinary oral solutions and injectables. Decoloration with activated carbon during synthesis removes impurities that catalyze degradation [3] [6]. Japanese patent JPS5967294A further validates using citric acid to generate stable, high-concentration solutions (up to 40% w/v) [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7